7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-alpha-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
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Overview
Description
7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-alpha-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one is a complex glycoside compound. It is characterized by its unique structure, which includes a benzopyran core linked to a glucopyranosyl and mannopyranosyl moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-alpha-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one typically involves multiple steps. The process begins with the preparation of the benzopyran core, followed by the glycosylation reactions to attach the glucopyranosyl and mannopyranosyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as column chromatography and crystallization are commonly employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be utilized to achieve this .
Chemical Reactions Analysis
Types of Reactions
7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-alpha-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.
Substitution: The aromatic ring in the benzopyran core can participate in electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-alpha-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one has diverse applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosides.
Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, are of interest in biological research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-alpha-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in antioxidant and anti-inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy}benzoate: A glycoside with a similar glycosylation pattern.
5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->3)-[beta-D-xylopyranosyl-(1->2)]-alpha-D-glucopyranoside: Another glycoside with a benzopyran core and multiple sugar moieties.
Uniqueness
The uniqueness of 7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-alpha-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one lies in its specific glycosylation pattern and the presence of both glucopyranosyl and mannopyranosyl groups.
Properties
CAS No. |
52438-15-0 |
---|---|
Molecular Formula |
C27H30O14 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27-/m0/s1 |
InChI Key |
FKIYLTVJPDLUDL-NSWCACCBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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